molecular formula C4H10ClNO B597155 3-Methyloxetan-3-amine hydrochloride CAS No. 1363404-87-8

3-Methyloxetan-3-amine hydrochloride

Cat. No.: B597155
CAS No.: 1363404-87-8
M. Wt: 123.58
InChI Key: BEFPEKUQJGOBLX-UHFFFAOYSA-N
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Description

3-Methyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C4H10ClNO . It is also known by other names such as 1-(3-methyloxetan-3-yl)ethan-1-amine hydrochloride and 3-methyloxetan-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 137.61 or 123.58 depending on the specific compound. The InChI code is 1S/C6H13NO.ClH/c1-5(7)6(2)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H .


Chemical Reactions Analysis

Amines, including 3-Methyloxetan-3-amine, can act as weak organic bases . They can react with acids to form salts that are soluble in water . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound is a powder with a density of 1.937 g/mL at 25 °C . It has a refractive index of 1.444 .

Scientific Research Applications

Synthesis and Application in Cancer Treatment

3-Methyloxetan-3-amine hydrochloride derivatives have been studied for their potential in cancer treatment. For instance, the synthesis of specific derivatives like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride was performed. These compounds were evaluated for their antineoplastic properties, demonstrating significant inhibitory effects on a variety of cancer cell lines. Notably, their mode of action included the inhibition of tubulin polymerization by binding at the colchicine site, although the related amides showed little activity against purified tubulin. The study underscores the potential therapeutic applications of these compounds in cancer treatment (Pettit et al., 2003).

Synthesis Methods

The synthesis of N-Methyl- and N-Alkylamines, including derivatives of this compound, has been the subject of research due to their significance in various scientific applications. Notably, an efficient reductive amination process using cobalt oxide nanoparticles was developed, facilitating the selective synthesis of these amines. This method is considered convenient and cost-effective, contributing to the field of fine and bulk chemical production (Senthamarai et al., 2018).

Optical Detection Applications

This compound derivatives have been used in the development of chemosensitive chlorophyll derivatives for optical detection applications. These derivatives react with various amines to produce hemiaminal-type adducts, leading to blue-shifted absorption bands. This property is utilized for the selective detection of amines, showcasing the potential of these compounds in analytical chemistry (Tamiaki et al., 2013).

Pharmaceutical and Polymer Applications

The derivatives of this compound have been synthesized for applications in the pharmaceutical sector and polymer science. The compounds have demonstrated versatility, such as serving as liponeutral surrogates for certain structural motifs in drug discovery. Additionally, their role in polymer synthesis, especially the preparation of polyether glycols with pendant substituents, has been highlighted. This demonstrates the broad applicability of these derivatives in diverse scientific fields (Bellinghiere et al., 2015).

Safety and Hazards

3-Methyloxetan-3-amine hydrochloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-methyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFPEKUQJGOBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735259
Record name 3-Methyloxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363404-87-8
Record name 3-Methyloxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloxetan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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